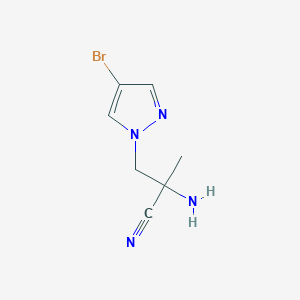
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile
概要
説明
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group, a bromo group, and a nitrile group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the following steps:
Bromination: : The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position.
Amination: : The brominated pyrazole is then subjected to amination to introduce the amino group.
Nitrilation: : Finally, the compound undergoes nitrilation to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product.
化学反応の分析
Types of Reactions
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitrile group can be reduced to form an amine.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrazoles.
科学的研究の応用
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding.
類似化合物との比較
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: is compared with other similar compounds, such as:
2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanenitrile
2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanenitrile
These compounds differ in the halogen substituent at the 4-position of the pyrazole ring, which can affect their reactivity and biological activity.
特性
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4/c1-7(10,4-9)5-12-3-6(8)2-11-12/h2-3H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPNVUKDAABFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)



![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)

